molecular formula C8H15NO2 B14599691 N-Methyl-N-(3-methylbut-2-en-1-yl)glycine CAS No. 58788-92-4

N-Methyl-N-(3-methylbut-2-en-1-yl)glycine

Cat. No.: B14599691
CAS No.: 58788-92-4
M. Wt: 157.21 g/mol
InChI Key: DIZDDPUSUHVVCF-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-methylbut-2-en-1-yl)glycine is a modified glycine derivative featuring a prenyl group (3-methylbut-2-en-1-yl) attached to the nitrogen atom of the glycine backbone. This compound is structurally characterized by:

  • A branched, unsaturated isoprenoid chain at the N-position.
  • A methyl group substituting the second nitrogen atom.

Prenylation is known to enhance lipophilicity and membrane interaction, which may influence biological activity or material properties compared to simpler glycine derivatives.

Properties

CAS No.

58788-92-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-[methyl(3-methylbut-2-enyl)amino]acetic acid

InChI

InChI=1S/C8H15NO2/c1-7(2)4-5-9(3)6-8(10)11/h4H,5-6H2,1-3H3,(H,10,11)

InChI Key

DIZDDPUSUHVVCF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN(C)CC(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituent Type Molecular Weight (g/mol) Key Functional Groups
N-Methyl-N-(3-methylbut-2-en-1-yl)glycine Prenyl (C5, unsaturated) ~159.18* Branched isoprenoid, double bond
Sarcosine Methyl 89.09 –NHCH2COOH
Sodium Lauroyl Sarcosinate Dodecanoyl (C12) 293.36 Linear saturated acyl chain
N-Methyl-N-benzothiazolyl glycine Benzothiazolyl ~280–320* Aromatic heterocycle

*Calculated based on formula.

Research Findings and Implications

  • Bioactivity Potential: Prenylated glycine derivatives from marine fungi exhibit structural novelty, suggesting the target compound may have untapped pharmacological or ecological roles .
  • Material Science : The prenyl group’s unsaturated nature could confer UV reactivity or polymer compatibility, differentiating it from saturated acyl analogs.
  • Safety Profile : While direct data is lacking, analogous sarcosine derivatives (e.g., lauroyl sarcosinate) are generally low-toxicity, though prenylated compounds may require specific handling due to increased reactivity .

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